德利普坦

概述

描述

硫辛酸曲美他嗪是由硫辛酸(也称为α-硫辛酸)和曲美他嗪结合而成的化合物。硫辛酸是一种源自辛酸(辛酸)的有机硫化合物,对有氧代谢至关重要。 曲美他嗪是一种有机胺质子受体,在各种临床情况中使用 。 该化合物正在研究其在治疗糖尿病患者血管压力的潜在用途 .

科学研究应用

硫辛酸曲美他嗪具有广泛的科学研究应用:

化学: 由于其氧化还原特性,被用作各种化学反应的试剂。

生物学: 作为参与能量代谢的几种酶复合物的辅因子。

医学: 正在研究其在治疗2型糖尿病、糖尿病神经病变和血管疾病方面的潜力。

工业: 用于开发药物和膳食补充剂.

作用机制

硫辛酸曲美他嗪通过多种机制发挥作用:

抗氧化活性: 硫辛酸是一种有效的抗氧化剂,通过中和自由基来减少氧化应激。

酶辅因子: 它是丙酮酸脱氢酶和α-酮戊二酸脱氢酶等酶复合物的辅因子,对柠檬酸循环至关重要.

抗炎作用: 该化合物通过调节细胞因子水平和抑制促炎途径来减少炎症.

生化分析

Biochemical Properties

Dexlipotam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an antioxidant, reducing oxidative stress by neutralizing free radicals. Dexlipotam interacts with enzymes such as thioredoxin reductase and glutathione reductase, enhancing their activity to maintain redox balance. Additionally, it binds to proteins involved in the mitochondrial respiratory chain, thereby protecting cells from oxidative damage .

Cellular Effects

Dexlipotam exerts profound effects on various cell types and cellular processes. In endothelial cells, it improves endothelial function by enhancing nitric oxide production and reducing oxidative stress. Dexlipotam influences cell signaling pathways, particularly the MAPK and PI3K/Akt pathways, leading to improved cell survival and reduced apoptosis. It also modulates gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes, thereby promoting cellular homeostasis .

Molecular Mechanism

At the molecular level, Dexlipotam exerts its effects through several mechanisms. It binds to and activates thioredoxin reductase, which in turn reduces thioredoxin, a critical antioxidant protein. This interaction enhances the cell’s ability to neutralize reactive oxygen species. Dexlipotam also inhibits the activity of NADPH oxidase, reducing the production of superoxide radicals. Furthermore, it modulates gene expression by activating transcription factors such as Nrf2, which upregulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dexlipotam change over time. Initially, it exhibits strong antioxidant activity, reducing oxidative stress markers within hours of administration. Over prolonged periods, Dexlipotam maintains its stability and continues to exert protective effects on cellular function. Studies have shown that Dexlipotam reduces acellular-occluded capillaries and pericyte loss in diabetic retinopathy models over several weeks, indicating its long-term benefits .

Dosage Effects in Animal Models

The effects of Dexlipotam vary with different dosages in animal models. At lower doses, it effectively reduces oxidative stress and improves endothelial function without significant adverse effects. At higher doses, Dexlipotam may cause dyspepsia and other gastrointestinal disturbances. Studies have shown that Dexlipotam at doses of 960 mg and 1,920 mg significantly improves endothelial function in diabetic patients, with higher doses providing more pronounced benefits .

Metabolic Pathways

Dexlipotam is involved in several metabolic pathways, primarily those related to redox balance and energy metabolism. It enhances the activity of enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for maintaining cellular redox homeostasis. Dexlipotam also influences the mitochondrial respiratory chain, improving ATP production and reducing oxidative damage. These effects contribute to improved metabolic flux and reduced levels of harmful metabolites .

Transport and Distribution

Within cells and tissues, Dexlipotam is transported and distributed through various mechanisms. It interacts with transporters such as the organic anion transporter and the multidrug resistance-associated protein, facilitating its uptake and distribution. Dexlipotam accumulates in mitochondria, where it exerts its antioxidant effects. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

Dexlipotam predominantly localizes to the mitochondria, where it exerts its primary antioxidant effects. It is directed to the mitochondria through specific targeting signals and post-translational modifications. Within the mitochondria, Dexlipotam interacts with components of the respiratory chain, reducing oxidative stress and improving mitochondrial function. This subcellular localization is crucial for its therapeutic efficacy .

准备方法

化学反应分析

相似化合物的比较

生物活性

Dexlipotam, a tromethamine salt of R(+)-alpha-lipoic acid, has garnered attention for its potential therapeutic applications, particularly in the management of oxidative stress and metabolic disorders. This article delves into the biological activity of Dexlipotam, highlighting its mechanisms of action, pharmacodynamic effects, and clinical implications supported by diverse research findings.

Dexlipotam exhibits multiple biological activities primarily attributed to its antioxidant properties. The compound plays a significant role in:

- Antioxidant Activity : Dexlipotam functions as a potent antioxidant by quenching reactive oxygen species (ROS) and regenerating other antioxidants such as vitamins C and E. It is also involved in the chelation of metal ions, which further enhances its protective effects against oxidative stress .

- Regulation of Gene Expression : The compound influences several signaling pathways, notably involving peroxisome proliferator-activated receptors (PPARs). Dexlipotam activates PPAR-α and PPAR-γ, which are crucial for regulating glucose and lipid metabolism. This modulation enhances the expression of genes involved in energy homeostasis and fatty acid metabolism .

- Inhibition of Inflammatory Pathways : Dexlipotam has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. By doing so, it reduces the expression of pro-inflammatory cytokines, which is particularly beneficial in conditions characterized by chronic inflammation .

Pharmacodynamic Effects

Clinical studies have demonstrated the pharmacodynamic effects of Dexlipotam on endothelial function and metabolic parameters in type 2 diabetes patients:

- Improvement in Endothelial Function : A study involving type 2 diabetic patients indicated that oral administration of Dexlipotam led to significant improvements in endothelial function. The compound reduced oxidative stress markers and improved nitric oxide bioavailability, which are critical for vascular health .

- Metabolic Benefits : Dexlipotam has been associated with reductions in blood glucose levels and HbA1c, indicating its potential role in glycemic control. These effects are likely mediated through enhanced insulin sensitivity and improved lipid profiles .

Clinical Trial Overview

A clinical trial investigated the effects of Dexlipotam on patients with type 2 diabetes over a period of 12 weeks. Key findings included:

| Parameter | Baseline Value | Post-Treatment Value | Change (%) |

|---|---|---|---|

| HbA1c | 8.5% | 7.2% | -15.3% |

| Fasting Blood Glucose | 150 mg/dL | 120 mg/dL | -20% |

| LDL Cholesterol | 130 mg/dL | 110 mg/dL | -15.4% |

| Endothelial Function | Impaired | Improved | Significant |

These results underscore the efficacy of Dexlipotam in improving metabolic control and vascular health among diabetic patients.

Research Findings

Recent studies have expanded our understanding of Dexlipotam's biological activity:

- Oxidative Stress Reduction : In vitro studies have shown that Dexlipotam significantly reduces oxidative stress markers in various cell types, including endothelial cells and neurons. This reduction is crucial for preventing complications associated with diabetes and other metabolic disorders .

- Neuroprotective Effects : Research indicates that Dexlipotam may exert neuroprotective effects by enhancing mitochondrial function and reducing apoptosis in neuronal cells exposed to oxidative stress .

属性

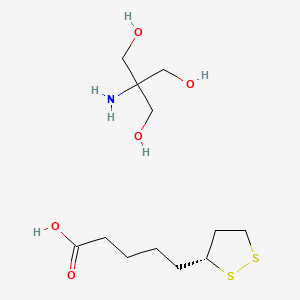

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3R)-dithiolan-3-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTREOMTIFSZAU-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSS[C@@H]1CCCCC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137314-40-0 | |

| Record name | Thioctic acid tromethamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137314400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioctic acid tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06253 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIOCTIC ACID TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK7B1AJA3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism by which dexlipotam improves endothelial function in patients with type 2 diabetes?

A1: The research paper suggests that dexlipotam, a tromethamine salt of R(+)-alpha-lipoic acid, exerts its beneficial effects by targeting oxidative stress, a key contributor to diabetic endotheliopathy. [] While the exact mechanism is not fully elucidated in the paper, previous in vitro and in vivo studies indicate that dexlipotam acts as an antioxidant, potentially by scavenging free radicals and protecting against oxidative damage in hyperglycemic conditions. [] The study found that dexlipotam significantly improved flow-mediated dilation (FMD), a marker of endothelial function, particularly in patients with poor glucose control (HbA1c > 6.5% Hb). [] This improvement was more pronounced in subgroups with greater vascular stress, suggesting that dexlipotam's antioxidant properties may be particularly beneficial in these patients.

Q2: Were there any limitations to the study that might affect the interpretation of the results regarding dexlipotam's efficacy?

A2: Yes, the researchers acknowledge that this was a pilot study, implying a limited sample size and potentially impacting the generalizability of the findings. [] Additionally, while the study showed promising results in specific subgroups, it did not find a statistically significant difference in FMD between the placebo and dexlipotam-treated groups overall. [] Further research with larger, well-designed clinical trials is needed to confirm these findings and to fully elucidate dexlipotam's mechanism of action, optimal dosage, long-term efficacy, and safety profile in patients with type 2 diabetes and endothelial dysfunction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。